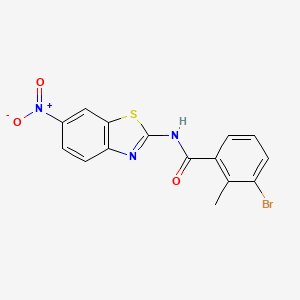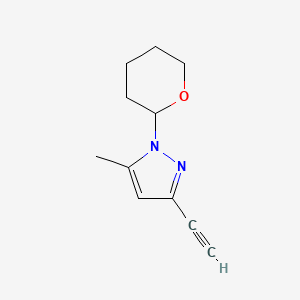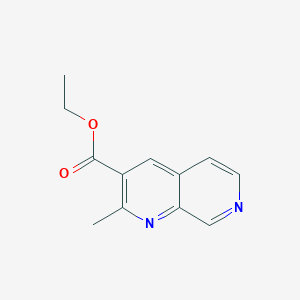
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines, which are fused heterocyclic aromatic compounds containing nitrogen atoms in their ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common synthetic route involves the cyclization of 2-aminonicotinaldehyde with Meldrum's acid and an alcohol in the presence of anhydrous iron(III) chloride (FeCl3). This reaction typically yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates with a yield of 56-80%.
Industrial Production Methods: On an industrial scale, the synthesis may involve more optimized and scalable processes, often using continuous flow chemistry to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides and amines can be introduced using various reagents and conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and amides.
科学研究应用
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.
Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.
相似化合物的比较
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
2-methyl-3-methoxy-1,5-naphthyridine
属性
CAS 编号 |
55234-62-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
ethyl 2-methyl-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-4-5-13-7-11(9)14-8(10)2/h4-7H,3H2,1-2H3 |
InChI 键 |
XROZBOXNOVYFTG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C2C=NC=CC2=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



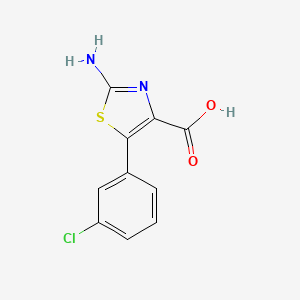

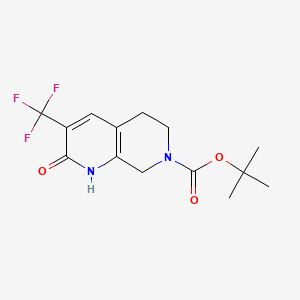
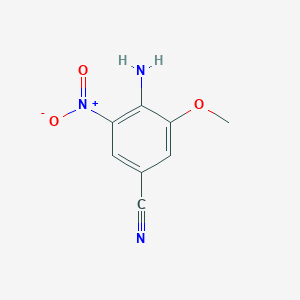

![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)
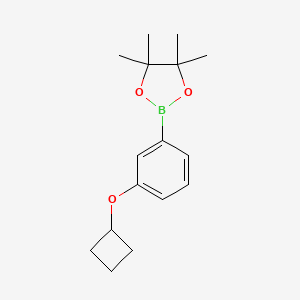
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)
![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
